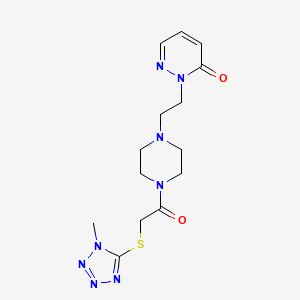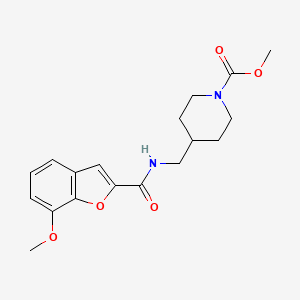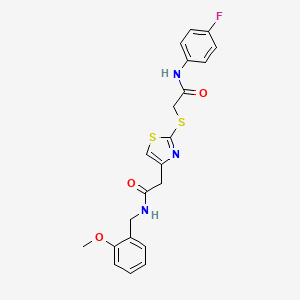
2-(2-(4-(2-((1-methyl-1H-tetrazol-5-yl)thio)acetyl)piperazin-1-yl)ethyl)pyridazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(4-(2-((1-methyl-1H-tetrazol-5-yl)thio)acetyl)piperazin-1-yl)ethyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C14H20N8O2S and its molecular weight is 364.43. The purity is usually 95%.
BenchChem offers high-quality 2-(2-(4-(2-((1-methyl-1H-tetrazol-5-yl)thio)acetyl)piperazin-1-yl)ethyl)pyridazin-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-(4-(2-((1-methyl-1H-tetrazol-5-yl)thio)acetyl)piperazin-1-yl)ethyl)pyridazin-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Antiproliferative Activity
This compound falls within the realm of synthesized derivatives aimed at evaluating antiproliferative effects against human cancer cell lines. For instance, derivatives similar to this compound have been synthesized and assessed for their antiproliferative impact using various human cancer cell lines, indicating potential as anticancer agents requiring further exploration (Mallesha et al., 2012).
Inhibition of ACAT-1
Compounds with a similar structure have been identified as potent inhibitors of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT)-1, showcasing a significant selectivity for ACAT-1 over ACAT-2. This discovery underlines their potential therapeutic applications in diseases involving ACAT-1 overexpression, highlighting their role in addressing incurable diseases (Shibuya et al., 2018).
Antimicrobial Activity
Derivatives of this compound have been synthesized and evaluated for their in vitro antimicrobial properties. Research findings suggest that some derivatives exhibit excellent antibacterial and antifungal activities, offering insights into developing new antimicrobial agents (Rajkumar et al., 2014).
Neurological Applications
Research on compounds with similar structures has revealed their potential in neurological applications, including acting as central dopamine D-2 and serotonin 5-HT2 antagonists. Such findings are crucial for the development of neuroleptic drugs with atypical profiles, similar to clozapine, indicating their relevance in treating various neurological disorders (Perregaard et al., 1992).
Alzheimer's Disease Research
Some derivatives have been described as selective and potent inhibitors of acetylcholinesterase and amyloid β aggregation, marking them as promising candidates for Alzheimer's disease therapy. These compounds have shown to inhibit acetylcholinesterase activity and prevent amyloid β aggregation, thus providing a multifunctional therapeutic approach for Alzheimer's disease (Umar et al., 2019).
Propiedades
IUPAC Name |
2-[2-[4-[2-(1-methyltetrazol-5-yl)sulfanylacetyl]piperazin-1-yl]ethyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N8O2S/c1-19-14(16-17-18-19)25-11-13(24)21-8-5-20(6-9-21)7-10-22-12(23)3-2-4-15-22/h2-4H,5-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARXWCXQLDXBWOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC(=O)N2CCN(CC2)CCN3C(=O)C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N8O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-[2-(3-Cyclopropylphenyl)acetyl]-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile](/img/structure/B2464347.png)
![Methyl 5-(1,3-benzodioxol-5-ylmethyl)-2-[[4-(dimethylsulfamoyl)benzoyl]amino]-4-methylthiophene-3-carboxylate](/img/structure/B2464348.png)
![(E)-2-cyano-N-[4-(difluoromethylsulfanyl)phenyl]-3-[2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]prop-2-enamide](/img/structure/B2464349.png)
![8-methyl-10-[(4-methylphenyl)methoxy]-2-[(4-methylphenyl)methyl]-1H,2H,3H,4H-benzo[b]1,6-naphthyridine](/img/structure/B2464351.png)

![1-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride](/img/structure/B2464355.png)
![methyl 2-[(chloroacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2464356.png)


![3-fluoro-N-[(1H-imidazol-2-yl)methyl]-2-methylaniline](/img/structure/B2464362.png)

![N-[4-(Acetylamino)phenyl]-2-[(4-aminophenyl)thio]-propanamide](/img/structure/B2464365.png)
![4-methyl-N'-{[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}benzenesulfonohydrazide](/img/structure/B2464369.png)
![ethyl 2-[[(E)-2-cyano-3-(5-phenylfuran-2-yl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2464370.png)